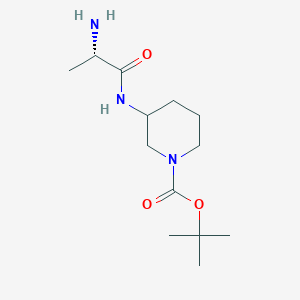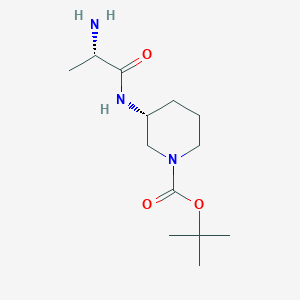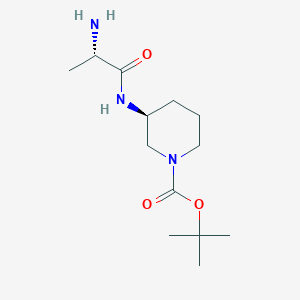![molecular formula C15H28N2O3 B7915059 Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7915059.png)
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is an organic compound featuring a cyclopropyl group, a hydroxyethyl substituent, and a piperidine ring. Its structure implies potential utility in medicinal chemistry, particularly in drug design and development.
準備方法
Synthetic Routes and Reaction Conditions
Synthesizing cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves:
Reacting cyclopropylamine with ethyl-2-oxoacetate under anhydrous conditions.
Cyclization of the resultant product to form the piperidine ring.
Functionalization of the piperidine ring to introduce the hydroxyethyl group via nucleophilic substitution.
Final step involves the esterification of the carbamic acid with tert-butanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthetic route is optimized to minimize cost and maximize yield. This often involves employing continuous-flow reactors, optimizing solvent and reagent usage, and implementing in-line purification techniques to streamline the synthesis process and meet commercial viability.
化学反応の分析
Types of Reactions
Oxidation: : Undergoes oxidation reactions with reagents like potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: : Can be reduced using lithium aluminum hydride (LiAlH4) to alter the piperidine ring or the ester group.
Substitution: : The hydroxyethyl group can be substituted with halides using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in aqueous medium.
Reduction: : LiAlH4 in anhydrous ether.
Substitution: : Thionyl chloride in dry dichloromethane (DCM).
Major Products
Oxidation can yield cyclopropyl-[1-(2-oxo-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester.
Reduction often leads to cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbinol.
Substitution typically results in cyclopropyl-[1-(2-chloro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester.
科学的研究の応用
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester has garnered interest across several fields:
Chemistry: : Serves as a building block for synthesizing complex organic molecules.
Biology: : Utilized in the study of enzyme inhibition, particularly in the synthesis of enzyme inhibitors.
Medicine: : Potential precursor for developing pharmacologically active compounds, especially in CNS disorders.
Industry: : Employed in the production of fine chemicals and agrochemicals due to its functional versatility.
作用機序
The compound's mechanism of action is influenced by its structural features:
The cyclopropyl group can engage in tight binding interactions with enzyme active sites.
The hydroxyethyl substituent facilitates hydrogen bonding, enhancing molecular recognition.
Piperidine ring's configuration is crucial for the compound's bioactive conformation.
類似化合物との比較
Similar Compounds
Cyclopropyl-[1-(2-chloro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Cyclopropyl-[1-(2-amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Uniqueness
The hydroxyethyl group provides distinct hydrogen bonding capabilities compared to the chloro- or amino- derivatives.
Cyclopropyl group imparts rigidity to the molecule, enhancing its interaction with biological targets.
Conclusion
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a multifunctional compound with considerable potential in scientific research and industrial applications. Its unique structural features make it an interesting candidate for developing new materials and pharmaceuticals.
特性
IUPAC Name |
tert-butyl N-cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-6-7-12)13-5-4-8-16(11-13)9-10-18/h12-13,18H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAOAZWYGPMUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7914977.png)
![[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7914987.png)
![[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7914992.png)
![[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7914999.png)
![Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7915011.png)
![Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7915016.png)
![Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7915021.png)
![Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7915028.png)

![[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7915038.png)


![Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7915067.png)
![Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7915076.png)
